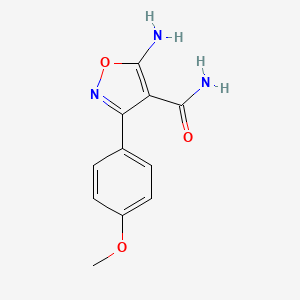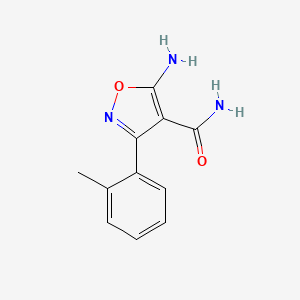
5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The presence of the amino group (NH2) and the methylphenyl group suggests that this compound may have unique reactivity and properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through cyclization reactions, condensation reactions, or substitution reactions . The exact method would depend on the starting materials and the required conditions .Molecular Structure Analysis
The molecular structure of such compounds typically involves a planar ring system due to the sp2 hybridization of the atoms in the oxazole ring. The presence of the amino and methylphenyl groups could introduce steric effects that may influence the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, oxazole derivatives are known to participate in a variety of chemical reactions. These can include electrophilic and nucleophilic substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its exact structure. Factors like solubility, melting point, boiling point, and stability could be influenced by the presence and position of the functional groups .Scientific Research Applications
Medicinal Chemistry
Amino-pyrazoles, which are structurally similar to the compound , have been extensively studied in medicinal chemistry . They are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .
Anticancer/Anti-inflammatory Compounds
Amino-pyrazoles have shown significant results as anticancer and anti-inflammatory compounds . For example, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1 H-pyrazole-4 carboxamide is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, that represents a major therapeutic target for B-cell-driven malignancies .
Organic Synthesis
5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Drug Design
Nitrogen-containing aromatic heterocycles, like the compound , are common motifs in a wide range of synthesized drugs . A simple glance at FDA databases reveals the structural significance of nitrogen-based heterocycles in the drug design and engineering of pharmaceuticals .
Polymers and Functional Materials
Nitrogen-containing aromatic heterocycles are also used in the synthesis of polymers and functional materials . Their unique properties make them suitable for a variety of applications in these fields .
Dyes
Nitrogen-containing aromatic heterocycles are used in the synthesis of dyes . Their ability to absorb and emit light at specific wavelengths makes them ideal for this application .
Mechanism of Action
Target of Action
The primary target of 5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide is monoamine oxidase (MAO) . MAO plays a crucial role in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine .
Mode of Action
This compound likely interacts with its target, MAO, by binding to it and inhibiting its function . This inhibition prevents the breakdown of key neurotransmitters, thereby elevating their levels in nerve endings . The presence of the benzene ring in the compound allows for resonance stabilization, which may influence the compound’s interaction with its target .
Biochemical Pathways
By preventing the breakdown of serotonin, dopamine, and norepinephrine, this compound can potentially prolong the activity of these neurotransmitters in the central nervous system .
Pharmacokinetics
The presence of the benzene ring and the compound’s potential for resonance stabilization may influence its pharmacokinetic properties .
Result of Action
The inhibition of MAO and the subsequent elevation of neurotransmitter levels can have various molecular and cellular effects. For instance, it can lead to prolonged neurotransmitter activity in the central nervous system, which may aid in antidepressant effects .
Future Directions
properties
IUPAC Name |
5-amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-6-4-2-3-5-7(6)9-8(10(12)15)11(13)16-14-9/h2-5H,13H2,1H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAODLPGUNAADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one](/img/structure/B6341672.png)
![9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B6341676.png)

![2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6341702.png)
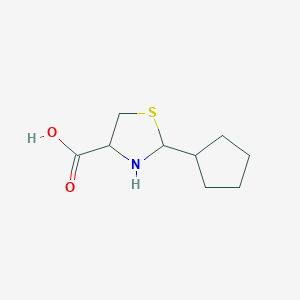


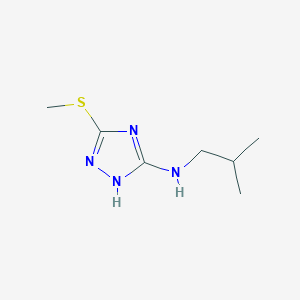
![tert-Butyl N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]carbamate](/img/structure/B6341727.png)
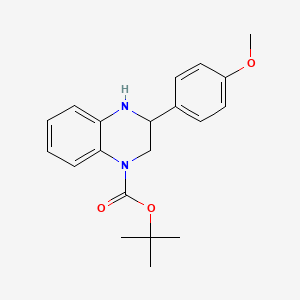


![2-[2-(Quinolin-3-yl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B6341748.png)
